Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside
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Overview
Description
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside is a complex organic compound that has garnered significant interest in the fields of chemistry and biomedicine. This compound is a derivative of glucopyranoside, modified with acetyl and tert-butyldiphenylsilyl groups, which enhance its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using acetyl groups through acetylation reactions.
Silylation: The 6-OH group is selectively silylated using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to remove the acetyl groups, reverting to the original hydroxyl groups.
Substitution: The silyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride for desilylation.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces deprotected glucopyranoside.
Substitution: Produces various derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in carbohydrate metabolism.
Pathways: The compound can inhibit or activate enzymes by mimicking natural substrates or inhibitors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside
- Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside is unique due to its tert-butyldiphenylsilyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biomedical research.
Properties
Molecular Formula |
C29H38O9Si |
---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C29H38O9Si/c1-19(30)35-25-24(38-28(33-7)27(37-21(3)32)26(25)36-20(2)31)18-34-39(29(4,5)6,22-14-10-8-11-15-22)23-16-12-9-13-17-23/h8-17,24-28H,18H2,1-7H3/t24-,25-,26+,27-,28+/m1/s1 |
InChI Key |
YEJYGCSQLCXHSL-DFLSAPQXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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